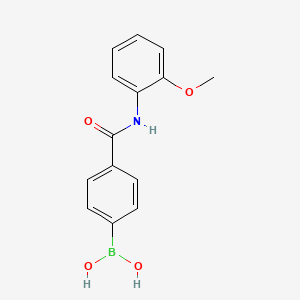

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

描述

Nomenclature and Synonyms

This compound possesses a complex systematic nomenclature that reflects its multifunctional structure. The compound is officially designated by the International Union of Pure and Applied Chemistry nomenclature system with the molecular formula C₁₄H₁₄BNO₄ and a molecular weight of 271.08 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1704069-56-6, which serves as its primary identifier in chemical databases and commercial catalogs.

The systematic naming convention for this compound follows established organic chemistry principles, where the boronic acid group serves as the primary functional group, and the substituted phenyl ring systems are described as substituents. The presence of the methoxyphenyl group attached through a carbamoyl linkage creates a distinctive structural motif that distinguishes this compound from simpler boronic acid derivatives. This nomenclature system ensures precise identification of the compound across different research contexts and commercial applications.

Several synonyms and alternative naming conventions have been documented in the chemical literature. The compound is frequently referenced as [4-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid in various chemical databases. Additional synonymous forms include {4-[(2-methoxyphenyl)carbamoyl]phenyl}boronic acid and the systematic name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-. These alternative nomenclatures reflect different stylistic approaches to chemical naming while maintaining reference to the same molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄BNO₄ |

| Molecular Weight | 271.08 g/mol |

| Chemical Abstracts Service Number | 1704069-56-6 |

| MDL Number | MFCD28384306 |

| Alternative CAS Number | 192804-36-7 |

Historical Context and Discovery

The development of this compound emerged from the broader evolution of boronic acid chemistry and its applications in organic synthesis. Boronic acids gained prominence following the groundbreaking work on cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which revolutionized carbon-carbon bond formation in organic chemistry. The recognition of boronic acids as versatile synthetic intermediates led to the systematic exploration of functionalized derivatives that could provide enhanced reactivity and selectivity in synthetic applications.

The specific development of carbamoyl-substituted phenylboronic acids represented a natural extension of efforts to create more sophisticated boronic acid derivatives with tailored properties. The incorporation of methoxyphenyl substituents through carbamoyl linkages was driven by the need for compounds that could participate in cross-coupling reactions while offering additional functionality for subsequent chemical transformations. This compound represents part of a broader class of functionalized boronic acids that emerged in the late twentieth and early twenty-first centuries.

The commercial availability of this compound through specialized chemical suppliers reflects the maturation of synthetic methodologies for preparing complex boronic acid derivatives. The compound is now routinely manufactured with high purity levels, typically exceeding 95%, indicating the development of reliable synthetic protocols for its preparation. This commercial accessibility has facilitated its adoption in research laboratories and industrial applications worldwide.

Overview of Academic Relevance

This compound has established significant academic relevance across multiple scientific disciplines, primarily due to its versatile chemical properties and synthetic utility. The compound serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions, where it functions as a boronic acid coupling partner to form carbon-carbon bonds with high efficiency and selectivity. This application has made it particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials.

The academic significance of this compound extends beyond traditional organic synthesis into biochemical applications. The boronic acid moiety enables interactions with diols and other Lewis bases, making it suitable for sensor development and biochemical labeling applications. Research has demonstrated its utility in glucose sensing systems and protein labeling protocols, where the reversible binding properties of boronic acids provide unique analytical capabilities. These biochemical applications have positioned the compound as an important tool in chemical biology and analytical chemistry research.

The compound's structural features, particularly the methoxyphenyl group, enhance its reactivity and selectivity in various chemical transformations. This enhanced performance has made it a subject of intensive research in medicinal chemistry, where it serves as a building block for constructing bioactive molecules. The stability and compatibility of the compound with diverse reaction conditions have further broadened its utility in pharmaceutical research and development programs.

| Research Application | Academic Discipline | Key Properties Utilized |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Organic Chemistry | Boronic acid reactivity |

| Glucose Sensing | Analytical Chemistry | Diol binding capability |

| Protein Labeling | Chemical Biology | Lewis base interactions |

| Pharmaceutical Synthesis | Medicinal Chemistry | Enhanced selectivity |

| Material Science | Materials Chemistry | Structural stability |

Contemporary research continues to explore new applications for this compound, particularly in areas where the unique combination of boronic acid functionality and aromatic substitution patterns can provide synthetic advantages. The compound represents an exemplary case of how systematic molecular design can create specialized reagents that address specific challenges in modern chemical research, establishing its position as a valuable tool in the contemporary synthetic chemistry toolkit.

属性

IUPAC Name |

[4-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO4/c1-20-13-5-3-2-4-12(13)16-14(17)10-6-8-11(9-7-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIYGVMBIEAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181043 | |

| Record name | Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-56-6 | |

| Record name | Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Nitration and Esterification Pathway

Overview:

This route involves initial nitration of a phenylboronic acid derivative, followed by esterification to introduce the methoxy group, and subsequent functionalization to obtain the target carbamoyl derivative.

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| a. Nitration of p-carboxyphenylboronic acid | Introduction of nitro group at the para position | 0-10°C, concentrated sulfuric acid, fuming nitric acid, stirring | Produces 2-nitro-4-carboxyphenylboronic acid with high regioselectivity |

| b. Esterification with methanol | Conversion of carboxylic acid to methyl ester | Reflux with methanol, dehydrating agent (e.g., sulfuric acid) | Yields 2-nitro-4-methoxycarbonylphenylboronic acid |

| c. Reduction of nitro group | To amino group | Catalytic hydrogenation or chemical reduction | Converts to 2-amino-4-methoxycarbonylphenylboronic acid |

| d. Carbamoylation | Formation of carbamoyl linkage with appropriate amines | Using carbamoyl chlorides or isocyanates under basic conditions | Yields the carbamoyl derivative with high purity |

Research Findings:

Patents and literature indicate that this route benefits from the simplicity of nitration and esterification steps, with reported yields exceeding 70% for each stage when optimized. The process is scalable and cost-effective, suitable for industrial synthesis.

Suzuki-Miyaura Cross-Coupling Strategy

Overview:

This method involves the palladium-catalyzed coupling of a suitably functionalized phenylboronic acid derivative with a halogenated aromatic precursor bearing the carbamoyl or methoxyphenyl substituents.

| Step | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|

| a. Preparation of halogenated precursor | Electrophilic aromatic substitution or halogenation | Quantitative | Bromination or iodination at the desired position |

| b. Cross-coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), solvent (toluene/ethanol) | 70-85% | Reflux at 80°C for 12 hours |

| c. Boronic acid coupling | Reaction of halogenated precursor with (2-methoxyphenyl)boronic acid | High yield | Purification via recrystallization or chromatography |

Research Findings:

This route is favored for its high selectivity and functional group tolerance. It allows for the modular synthesis of the target compound, with yields often exceeding 80%. The process is scalable and compatible with various substituents.

| Step | Reagents & Conditions | Yield (%) | References |

|---|---|---|---|

| Halogenation | NBS or NIS, UV or heat | 80-90 | |

| Suzuki coupling | Pd catalyst, K₂CO₃, toluene/ethanol | 75-85 | |

| Purification | Recrystallization | >80 |

Notes on Reaction Optimization and Purity

- Catalyst Loading: Using 2-5 mol% palladium catalysts optimizes yield without excessive metal contamination.

- Solvent Choice: Polar aprotic solvents like DMF or DMSO can improve reaction rates but require thorough purification.

- Temperature Control: Maintaining optimal temperatures (30-50°C for nitration, 80°C for coupling) is crucial for selectivity and yield.

- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity, essential for subsequent biological or electronic applications.

Summary of Research Findings

| Aspect | Key Points | References |

|---|---|---|

| Yield Optimization | Catalyst choice, solvent, temperature, and inert atmosphere are vital | , |

| Scalability | Both pathways are scalable with proper process controls | , |

| Purity | Recrystallization and chromatography are effective purification methods | , |

化学反应分析

Types of Reactions

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products Formed

Oxidation: Formation of 4-((2-Methoxyphenyl)carbamoyl)phenol.

Reduction: Formation of 4-((2-Methoxyphenyl)amino)phenyl)boronic acid.

Substitution: Formation of various biaryl compounds depending on the coupling partner used.

科学研究应用

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.

Industry: Utilized in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.

作用机制

The mechanism of action of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound’s molecular targets include serine and threonine residues in enzymes, which are critical for its inhibitory activity.

相似化合物的比较

Comparison with Similar Compounds

Key Differences and Insights

Synthetic Efficiency: The target compound exhibits moderate synthetic yields (58%), comparable to its chiral analog (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid (42–80%) . However, derivatives like (4-((4-formylphenyl)carbamoyl)phenyl)boronic acid achieve higher yields (72%), likely due to streamlined coupling conditions .

In contrast, electron-withdrawing groups (e.g., formyl in Compound 15) may improve binding affinity in enzyme inhibition . Aminoethyl vs. Methoxyphenyl: AECPBA’s aminoethyl carbamoyl group facilitates glycoprotein interactions via terminal saccharide recognition, unlike the methoxyphenyl group, which is more suited to organic synthesis .

Biological Activity: Boronic acids with methoxyethyl phenoxy substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibition (1 µM), outperforming trichostatin A (1.5 µM) .

Physical Properties: Molecular weight and solubility vary significantly. For example, (4-(Dimethylcarbamoyl)phenyl)boronic acid (CAS 405520-68-5) has a molecular weight of 193.01, while the target compound’s molecular weight is estimated at ~285 g/mol based on its formula (C₁₄H₁₃BNO₄). LogP values for analogs range from 1.5–3.2, influencing membrane permeability .

生物活性

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid, with the chemical formula C14H14BNO4, is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

- IUPAC Name: 4-((2-Methoxyphenyl)carbamoyl)phenylboronic acid

- CAS Number: 1704069-56-6

- Molecular Weight: 255.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can influence various biochemical processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or altering their conformation.

- Signal Transduction Modulation: It may affect signaling pathways by interacting with proteins involved in cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Properties: The compound has been evaluated for its potential to reduce inflammation through modulation of cytokine production.

- Antimicrobial Effects: It has shown activity against various microbial strains, indicating a potential role as an antimicrobial agent.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and mitochondrial membrane potential disruption.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical) | 3.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 4.8 | Caspase activation and ROS generation |

Anti-inflammatory Activity

In a model of induced inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases.

Antimicrobial Studies

The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using disk diffusion methods, revealing zones of inhibition comparable to standard antibiotics.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

常见问题

Q. What are the common synthetic strategies for preparing (4-((2-methoxyphenyl)carbamoyl)phenyl)boronic acid?

The synthesis typically involves coupling a carbamoyl precursor with a boronic acid derivative. For example, carbamoyl intermediates can be synthesized via condensation reactions between 2-methoxyaniline and 4-carboxybenzene derivatives, followed by boronation. Key steps include using anhydrous solvents (e.g., DMA) under inert atmospheres (N₂) and purification via column chromatography or preparative HPLC . Multi-component reactions (MCRs) with aldehydes, amines, and isocyanides have also been employed to streamline synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are critical. For instance, ¹H NMR resolves aromatic protons (δ 7.70–8.25 ppm for carbamoyl and boronic acid groups), while MS confirms molecular weight ([M+H]+ observed at m/z 270.11 for related analogs). Note that boronic acid protons (B(OH)₂) may not always be visible in ¹³C NMR due to quadrupolar relaxation .

Q. What are the primary research applications of this compound?

It is used in enzyme inhibition studies (e.g., autotaxin inhibitors via structure-based design) and as a sensor for carbohydrates or glycoproteins. The boronic acid group forms reversible covalent bonds with diols, enabling applications in surface plasmon resonance (SPR) for glycoprotein analysis .

Advanced Questions

Q. How can researchers optimize the synthesis to avoid boroxins or low yields?

Boroxin formation (cyclic trimers) can be minimized by maintaining low temperatures during purification and avoiding silica gel chromatography. Instead, use reverse-phase HPLC or recrystallization. For yield improvement, optimize reaction times (e.g., 3 days at 55°C for carbamoyl coupling) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of bromomethyl pteridine derivatives) .

Q. How to address missing C-B(OH)₂ signals in ¹³C NMR characterization?

The absence of boronic acid carbon signals in ¹³C NMR is common due to quadrupolar broadening. Supplement NMR data with alternative techniques like FT-IR (B-O stretching ~1,350 cm⁻¹) or ¹¹B NMR (δ 10–30 ppm for boronic acids). Cross-validate with HRMS to confirm molecular integrity .

Q. How can this compound be utilized in surface-modified microfluidic systems?

Immobilize the boronic acid on carboxymethyl dextran surfaces via carbodiimide coupling (e.g., EDC/NHS chemistry). This enables SPR-based detection of glycoproteins by capturing cis-diol moieties. Ensure pH control (physiological pH) to enhance binding specificity .

Q. What computational methods predict binding modes for boronic acid-based inhibitors?

AutoDock Vina is widely used for docking studies. Generate grid maps around the target enzyme’s active site (e.g., autotaxin) and validate predictions with experimental IC₅₀ values. Multithreading accelerates calculations, and clustering analysis ensures robust pose selection .

Q. How should researchers resolve discrepancies between calculated and observed HRMS data?

Mass accuracy errors (<5 ppm) may arise from isotopic impurities or adduct formation. Recalibrate the instrument with internal standards (e.g., sodium trifluoroacetate). For persistent issues, perform tandem MS (MS/MS) to confirm fragmentation patterns .

Q. What challenges arise during purification, and how can they be mitigated?

Boronic acids often bind irreversibly to silica gel. Use alternative stationary phases (e.g., C18 in HPLC) or derivatize the compound as a pinacol ester for stability. For thiol-containing analogs (e.g., 4-mercaptophenylboronic acid), prevent oxidation by using degassed solvents and antioxidants .

Q. How can the aqueous solubility of this compound be enhanced for biological assays?

Introduce hydrophilic groups (e.g., guanidinium in carbamoyl side chains) or use water-soluble boronic acid derivatives (e.g., AECPBA). Solubility can also be improved via co-solvents (DMSO/PBS mixtures) or nanoparticle encapsulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。